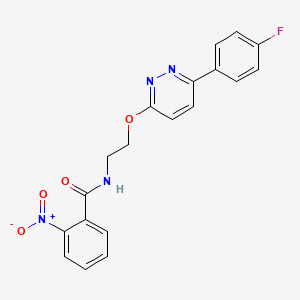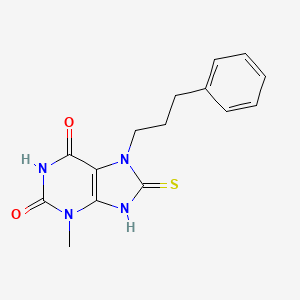![molecular formula C11H14F2O2 B2926064 8,8-Difluorodispiro[3.1.36.14]decane-2-carboxylic acid CAS No. 2166818-50-2](/img/structure/B2926064.png)
8,8-Difluorodispiro[3.1.36.14]decane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8,8-Difluorodispiro[3.1.36.14]decane-2-carboxylic acid is a complex organic compound characterized by its unique dispiro structure and the presence of two fluorine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8,8-Difluorodispiro[313614]decane-2-carboxylic acid typically involves multiple steps, starting from simpler organic moleculesCommon reagents used in the synthesis include fluorinating agents and carboxylating agents .
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 8,8-Difluorodispiro[3.1.36.14]decane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Replacement of fluorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Use of nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols .
Scientific Research Applications
8,8-Difluorodispiro[3.1.36.14]decane-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 8,8-Difluorodispiro[3.1.36.14]decane-2-carboxylic acid involves its interaction with specific molecular targets. The fluorine atoms play a crucial role in enhancing the compound’s binding affinity and selectivity. The pathways involved may include inhibition of enzymes or modulation of receptor activity .
Comparison with Similar Compounds
- 8,8-Difluorodispiro[3.1.36.14]decane-2-carbaldehyde
- 2-Amino-8,8-difluorodispiro[3.1.36.14]decane-2-carboxylic acid
Comparison: Compared to its analogs, 8,8-Difluorodispiro[3.1.36.14]decane-2-carboxylic acid is unique due to its specific dispiro structure and the presence of carboxylic acid functionality. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
8,8-difluorodispiro[3.1.36.14]decane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2O2/c12-11(13)5-10(6-11)3-9(4-10)1-7(2-9)8(14)15/h7H,1-6H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBAZLXIDEDSHIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12CC3(C2)CC(C3)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(4-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2-(pyridin-3-yl)ethan-1-one](/img/structure/B2925983.png)

![2-{6-benzyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}-N-[(3,4-dimethoxyphenyl)methyl]acetamide](/img/structure/B2925987.png)
![3-(3-chlorobenzyl)-6-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2925988.png)





![N,N-dimethyl-2-[(1-methylpyrrolidin-3-yl)oxy]pyrimidin-4-amine](/img/structure/B2925997.png)

![4-(2-(Benzo[d]thiazol-2-yl)nicotinamido)benzoic acid](/img/structure/B2925999.png)

![4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}-1'-(2,4,6-trimethylbenzenesulfonyl)-1,4'-bipiperidine](/img/structure/B2926004.png)
